molecular formula C31H50O B12085496 24-Methylenelanosta-8-ene-3beta-one

24-Methylenelanosta-8-ene-3beta-one

Cat. No.: B12085496
M. Wt: 438.7 g/mol
InChI Key: HCVPIOTWCPCBAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Methylenelanosta-8-ene-3beta-one typically involves the cyclization of squalene or its derivatives. The process includes several steps such as oxidation, reduction, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired triterpenoid structure .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as fungi and plants. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and purify the compound to a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

24-Methylenelanosta-8-ene-3beta-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

Major products formed from these reactions include various oxo- and hydroxy-derivatives of this compound, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 24-Methylenelanosta-8-ene-3beta-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its ability to bind to specific proteins and alter their function, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other lanostane-type triterpenoids such as:

Uniqueness

24-Methylenelanosta-8-ene-3beta-one is unique due to its specific structural features and biological activities. Its ability to undergo various chemical transformations and its diverse therapeutic potential make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C31H50O

Molecular Weight

438.7 g/mol

IUPAC Name

4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C31H50O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26H,3,10-19H2,1-2,4-9H3

InChI Key

HCVPIOTWCPCBAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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